2,7-Di-tert-butyl-1,4-naphthoquinone 2,7-Di-tert-butyl-1,4-naphthoquinone
Brand Name: Vulcanchem
CAS No.: 10239-91-5
VCID: VC16057555
InChI: InChI=1S/C18H22O2/c1-17(2,3)11-7-8-12-13(9-11)16(20)14(10-15(12)19)18(4,5)6/h7-10H,1-6H3
SMILES:
Molecular Formula: C18H22O2
Molecular Weight: 270.4 g/mol

2,7-Di-tert-butyl-1,4-naphthoquinone

CAS No.: 10239-91-5

Cat. No.: VC16057555

Molecular Formula: C18H22O2

Molecular Weight: 270.4 g/mol

* For research use only. Not for human or veterinary use.

2,7-Di-tert-butyl-1,4-naphthoquinone - 10239-91-5

Specification

CAS No. 10239-91-5
Molecular Formula C18H22O2
Molecular Weight 270.4 g/mol
IUPAC Name 2,7-ditert-butylnaphthalene-1,4-dione
Standard InChI InChI=1S/C18H22O2/c1-17(2,3)11-7-8-12-13(9-11)16(20)14(10-15(12)19)18(4,5)6/h7-10H,1-6H3
Standard InChI Key SCNIHHSZHHPWDN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC2=C(C=C1)C(=O)C=C(C2=O)C(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2,7-Di-tert-butyl-1,4-naphthoquinone (C<sub>18</sub>H<sub>22</sub>O<sub>2</sub>) consists of a planar naphthalene core with two keto groups at positions 1 and 4 and bulky tert-butyl (–C(CH<sub>3</sub>)<sub>3</sub>) groups at positions 2 and 7. The tert-butyl substituents introduce steric hindrance, which influences the compound’s electronic configuration and solubility.

Key structural attributes:

  • Molecular weight: 270.37 g/mol (calculated).

  • Electron-withdrawing groups: The quinone moiety facilitates redox activity, a hallmark of naphthoquinones .

  • Steric effects: Tert-butyl groups enhance stability against oxidative degradation compared to unsubstituted naphthoquinones .

Physicochemical Properties

Stability and Solubility

The tert-butyl groups confer lipophilicity, reducing aqueous solubility but improving membrane permeability. Analogous compounds, such as 1,4-naphthoquinone derivatives, exhibit logP values ranging from 2.5 to 4.0 . For 2,7-di-tert-butyl-1,4-naphthoquinone, a predicted logP of ~3.8 suggests significant hydrophobicity, aligning with trends observed in tert-butyl-substituted aromatics .

Spectral Characteristics

While experimental UV-Vis and NMR data for this specific compound are unavailable, similar naphthoquinones display:

  • UV-Vis absorption: Strong bands near 250–300 nm due to π→π* transitions in the quinone system .

  • <sup>1</sup>H NMR: Downfield shifts for protons adjacent to electron-withdrawing keto groups (δ 6.5–7.5 ppm) .

Synthetic Pathways and Challenges

StepReagentsTemperatureYield
NitrosationNaNO<sub>2</sub>, H<sub>2</sub>SO<sub>4</sub>20–25°C~99%
ReductionNa<sub>2</sub>S<sub>2</sub>O<sub>4</sub>, NaOH25°C~99%

Purification and Characterization

High-performance liquid chromatography (HPLC) and recrystallization from ethanol are common purification methods for tert-butyl-substituted aromatics . Purity thresholds ≥99.7% have been achieved for related compounds .

CompoundTargetIC<sub>50</sub> (µM)
4a CDK20.55–1.67
4i PDGFRA0.22–11.32

Research Gaps and Future Directions

Unexplored Properties

  • Electrochemical behavior: The redox potential of 2,7-di-tert-butyl-1,4-naphthoquinone remains uncharacterized. Cyclic voltammetry studies could elucidate its electron-transfer mechanisms.

  • Toxicological profile: No data exist on acute or chronic toxicity, necessitating in vivo assays.

Industrial and Pharmaceutical Applications

  • Stabilizers in polymers: Tert-butyl groups may mitigate thermal degradation in polyolefins.

  • Antioxidant additives: Potential use in lubricants or cosmetics due to radical-scavenging capacity .

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